5-(Furan-2-yl)pyrazin-2-ol
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Overview
Description
5-(Furan-2-yl)pyrazin-2-ol is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties
A study focused on the synthesis of novel chalcone derivatives from the reaction of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with various substituted acetophenones. These compounds, including those related to 5-(Furan-2-yl)pyrazin-2-ol, exhibited potent in vitro antioxidant activity, highlighting their potential as therapeutic antioxidants. The structural analysis and bioactivity studies were supported by molecular docking, showing strong interactions with protein tyrosine kinase, indicating their potential in targeting oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Crystal Structural Analysis
The stereochemical peculiarities of certain derivatives were studied through X-ray structural analysis. These studies offer insights into the molecular arrangement and potential reactivity of compounds containing the this compound moiety. Such detailed structural analyses provide foundational knowledge for the design of new compounds with desired physical and chemical properties (Borisova et al., 2016).
Adenosine A2A Receptor Antagonists
Research into the structure-activity relationship of furanyl derivatives as adenosine A2A receptor antagonists included compounds related to this compound. These studies utilized hologram quantitative structure-activity relationship (HQSAR) methodology and molecular docking to understand the molecular requirements for antagonistic activity. The findings contribute to the development of new therapeutic agents targeting adenosine receptors, which play crucial roles in cardiovascular, neurological, and immunological functions (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Synthesis of Heterocyclic Compounds
Another study demonstrated the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds, leading to the synthesis of fused pyran and furan derivatives. This research outlines a new approach to creating O- and N-heterocycles, essential frameworks in many biologically active molecules. These methodologies can be applied to synthesize a wide range of heterocyclic compounds, including those based on the this compound structure (Abdou, Ganoub, Fahmy, & Shaddy, 2005).
Antimicrobial and Antitubercular Activity
Compounds featuring the this compound moiety have been explored for their antimicrobial and antitubercular properties. For example, novel pyrazoline derivatives were synthesized and tested for in vitro antibacterial activity against various pathogens, showing promising results compared to standard antibiotics. Such studies are critical in the search for new antimicrobial agents amid rising antibiotic resistance (Rani, Yusuf, & Khan, 2012).
Future Directions
The future directions for 5-(Furan-2-yl)pyrazin-2-ol and related compounds could involve further exploration of their synthesis methods and biological activities. There is potential for these compounds to be used in the development of new drugs . Additionally, the switch from traditional resources such as crude oil to biomass in the chemical industry could lead to an increased focus on furan platform chemicals .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to exert their therapeutic effects .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVAWFFQXFNGDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=O)C=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509232 |
Source
|
Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82619-62-3 |
Source
|
Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-FURYL)-2(1H)-PYRAZINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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